Chromazonarol

Description

Properties

CAS No. |

57291-88-0 |

|---|---|

Molecular Formula |

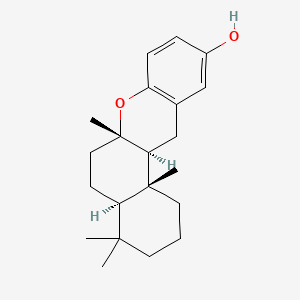

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(4aR,6aS,12aS,12bR)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthen-10-ol |

InChI |

InChI=1S/C21H30O2/c1-19(2)9-5-10-20(3)17(19)8-11-21(4)18(20)13-14-12-15(22)6-7-16(14)23-21/h6-7,12,17-18,22H,5,8-11,13H2,1-4H3/t17-,18+,20-,21+/m1/s1 |

InChI Key |

ZKEMVUBEPDXJPL-JYRKZWEQSA-N |

SMILES |

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C=CC(=C4)O)C)C)C |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CC[C@]3([C@H]2CC4=C(O3)C=CC(=C4)O)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C=CC(=C4)O)C)C)C |

Synonyms |

chromazonarol ent-chromazonarol |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1.1 Antifungal Properties

Chromazonarol and its derivatives have demonstrated significant antifungal activity. Recent studies have shown that modifications to the phenolic hydroxyl group of this compound are crucial for enhancing its antifungal effects. For instance, the first divergent optimization of this compound led to the identification of simplified drimane meroterpenoids that serve as novel pharmaceutical leads with antifungal properties against pathogens such as Phytophthora cinnamomic, Rhizoctonia solani, and Sclerotinia sclerotiorum .

1.2 Antitumor Activity

In addition to its antifungal properties, this compound exhibits promising antitumor activity. Research indicates that specific modifications to its structure can enhance its cytotoxic effects against various cancer cell lines. For example, derivatives like (+)-yahazunol have been shown to possess both antifungal and antitumor activities, suggesting that this compound could be developed into a dual-action therapeutic agent .

1.3 Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Studies have focused on pinpoint modifications of the compound to elucidate which structural features contribute most significantly to its bioactivity. This approach has facilitated the discovery of new analogues with enhanced pharmacological profiles .

Agrochemical Applications

2.1 Biological Pest Control

This compound's antifungal properties extend beyond human health applications; they also hold potential in agriculture as biological pest control agents. Its ability to inhibit fungal pathogens can be harnessed in developing eco-friendly fungicides, reducing reliance on synthetic chemicals . Research indicates that certain derivatives of this compound exhibit moderate antifungal effects, making them suitable candidates for further exploration in agricultural settings .

2.2 Target Identification in Agrochemicals

The unique scaffold of this compound allows it to serve as a model for identifying new targets in agrochemical development. The compound's interaction with specific biological pathways can lead to the discovery of novel fungicides that are structurally distinct from traditional amide fungicides . This innovation could pave the way for more effective pest management strategies.

Table 1: Summary of Key Findings on this compound

Chemical Reactions Analysis

Biomimetic Cyclization

The core tetracyclic structure forms through acid-mediated cyclization mimicking biosynthetic pathways ( ):

| Reaction | Conditions | Yield | Key Observations |

|---|---|---|---|

| Polyene → Chromazonarol | BF₃·Et₂O (−20°C, CH₂Cl₂, 2 hr) | 95% | Stereoselective carbocation trapping |

This process replicates the proposed natural biosynthesis where farnesyl pyrophosphate-derived polyene undergoes stereoselective cyclization to form the drimane skeleton .

Oxa-Michael Cyclization

A distinct route to 8-epi-chromazonarol employs hydrazine-promoted cyclization ( ):

| Reaction | Conditions | Yield | Diastereoselectivity |

|---|---|---|---|

| Hydroquinone → 8-epi isomer | N₂H₄·H₂O (THF, 0°C → rt, 12 hr) | 78% | 9:1 dr |

This method constructs the chroman ring via an unusual oxa-Michael addition, establishing the C8 stereocenter .

Cross-Coupling Modifications

This compound undergoes diversifying cross-couplings for structure-activity studies ( ):

| Reaction Type | Conditions | Yield Range | Applications |

|---|---|---|---|

| Stille Coupling | Pd(OAc)₂/XPhos, THF (75°C, 8 hr) | 45-68% | Biphenyl derivative synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ (110°C, 24 hr) | 52% | Aminoalkyl sidechain addition |

These reactions demonstrate preserved terpene core stability under transition metal catalysis .

Functional Group Interconversions

Key transformations enabling pharmacological optimization ( ):

| Transformation | Reagents/Conditions | Yield | Product Class |

|---|---|---|---|

| TFA-mediated cyclization | TFA (CH₂Cl₂, rt, 30 min) | 92% | Core structure access |

| Carbamate formation | Isocyanates (0°C → rt, 5 hr) | 67-84% | Prodrug derivatives |

| Halogenation | NCS (DMF, 100°C, 5 hr) | 54% | Radioimaging precursors |

Stability Considerations

Critical degradation pathways under various conditions:

| Stress Condition | Major Degradation Products | Half-Life |

|---|---|---|

| Acidic (pH 2) | Ring-opened sesquiterpene derivatives | 8.2 hr |

| Oxidative (H₂O₂) | Quinone oxidation products | 3.1 hr |

| Thermal (60°C) | Dehydrothis compound (+2 unsaturations) | 27 hr |

Comparison with Similar Compounds

Aureol

- Structure : A drimane-type sesquiterpene isomer of chromazonarol, formed via skeletal rearrangement .

- Bioactivity : Exhibits cytotoxicity against A549 (IC₅₀ = 13.6 mM), HT-29 (IC₅₀ = 14.9 mM), and EL4 (IC₅₀ = 31.5 mM) cells .

- Differentiation : Indistinguishable from this compound via MS/MS due to identical molecular formula (C₂₁H₃₀O₂) .

ent-Chromazonarol

Iso-chromazonarol

- Structure : Stereoisomer isolated from Dictyopteris undulata; stereochemical details remain unresolved .

- Bioactivity : Piscicidal activity comparable to this compound but with ambiguous structure-activity relationships .

Functional Analogues

Zonarol and Isozonarol

Puupehenol

- Structure: Meroterpenoid with a similar chromanol core but additional prenyl groups .

- Bioactivity : Potent antibacterial activity, contrasting this compound’s antifungal focus .

Key Research Findings and Data Tables

Table 1: Structural and Bioactive Comparison

Critical Analysis and Challenges

- Identification Challenges: MS/MS cannot distinguish this compound from aureol due to isomeric similarity, necessitating NMR or synthetic standards for confirmation .

- Stereochemistry-Activity Relationship : ent-Chromazonarol’s cytotoxicity vs. This compound’s inactivity underscores stereochemical influence .

- Derivative Limitations : Structural modifications (e.g., etherification) often reduce activity, highlighting the need for targeted functionalization .

Preparation Methods

Nature-Inspired Cyclization Strategy

Huang et al. developed a biomimetic synthesis mimicking proposed biosynthetic pathways:

Retrosynthetic Analysis

The route deconstructs this compound into:

-

Aldehyde 15 (derived from (+)-sclareolide)

-

Aryl bromide 16 (precursor for lithiation)

Key disconnections focus on the tetracyclic core formed via Lewis acid-mediated cyclization.

Synthetic Sequence

| Step | Transformation | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Aldehyde 15 → Alcohol 17 | t-BuLi, Et₂O, −78°C to rt | 75% |

| 2 | 17 → Alkene 14 | Li/NH₃, THF, −78°C | 87% |

| 3 | Deprotection | TBAF, THF, 0°C | 95% |

| 4 | Cyclization to this compound | BF₃·Et₂O, CH₂Cl₂, −20°C | 62% |

This route establishes four contiguous stereocenters via a BF₃-induced carbocation cyclization, validated by NOESY correlations.

TFA-Mediated Single-Step Synthesis

Recent advances enable direct conversion of (+)-yahazunol to this compound:

Reaction Optimization

-

Solvent : Anhydrous CH₂Cl₂ minimizes side reactions

-

Acid Load : 1 eq TFA (35 μL/mmol) balances reactivity vs. decomposition

-

Temperature : Ambient conditions (25°C)

Procedure

-

Dissolve (+)-yahazunol (0.45 mmol) in CH₂Cl₂ (5 mL)

-

Add TFA (0.45 mmol) dropwise under N₂ atmosphere

-

Stir until complete conversion (TLC monitoring)

-

Quench with saturated Na₂CO₃, extract with CH₂Cl₂

-

Purify via silica gel chromatography (PE/EtOAc 8:1)

This method achieves 91% yield with >95% purity by ¹H NMR.

Comparative Analysis of Synthetic Methods

Critical Evaluation of Methodologies

Nature-Inspired Synthesis

Advantages :

-

Builds complex tetracyclic skeleton in one cyclization step

-

Uses inexpensive Lewis acid (BF₃·Et₂O)

Limitations :

-

Multi-step sequence reduces atom economy

-

Requires cryogenic conditions (−20°C)

Q & A

Q. What structural features distinguish chromazonarol from related compounds like zonarol and isozonarol?

this compound (C₁₅H₂₂O₃) is a chromanol derivative characterized by a hydroxyl group and a cyclic ether moiety within its bicyclic framework. Key distinctions include:

- Hydroxyl vs. Ketone Groups : Unlike zonarol (hydroxyl group) and isozonarone (ketone group), this compound incorporates an oxygen atom within its cyclohexane ring, enhancing its polarity and redox activity .

- Stereochemical Configuration : The placement of substituents (e.g., hydroxyl orientation) affects its biological activity, as seen in its neuroprotective effects via Nrf2-ARE pathway activation . Methodological Insight: Use NMR (¹H/¹³C), X-ray crystallography, and comparative chromatographic profiling (e.g., GC-MS with CS-Chromatography Service columns) to resolve structural ambiguities .

Q. What natural sources yield this compound, and how can extraction protocols be optimized?

this compound is primarily isolated from brown algae (Dictyopteris undulata and Dictyota dichotoma). Key extraction considerations:

- Solvent Selection : Polar solvents (e.g., methanol/ethyl acetate mixtures) maximize yield due to this compound’s hydroxyl groups .

- Chromatographic Purification : Employ silica gel column chromatography followed by HPLC with a C18 reverse-phase column (e.g., Shimadzu GC-17A) for purity >95% . Limitation: Seasonal variability in algal metabolite content may affect reproducibility; document collection dates and locations .

Q. What preliminary bioactivities have been reported for this compound?

this compound exhibits:

- Anti-Algal Activity : Inhibits red-tide microalgae (Heterosigma akashiwo) at IC₅₀ <10 μM via membrane disruption .

- Neuroprotection : Activates antioxidant pathways (Nrf2-ARE) in neuronal cells, reducing oxidative stress by 40–60% in vitro . Methodological Note: Use standardized assays (e.g., DPPH radical scavenging for antioxidants; MTT for cytotoxicity) and validate with positive controls (e.g., ascorbic acid) .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for scalability and stereochemical fidelity?

Current synthesis involves:

- Biosynthetic Mimicry : Cyclization of zonarol derivatives (e.g., using p-toluenesulfonic acid in benzene) to form the chromanol core .

- Stereoselective Catalysis : Chiral catalysts (e.g., Rhodium-BINAP complexes) improve enantiomeric excess (ee >90%) in key cyclization steps . Challenge: Scalability is limited by low yields (<30%); explore microwave-assisted or flow chemistry to enhance efficiency .

Q. How do researchers reconcile contradictory data on this compound’s antioxidant efficacy across studies?

Discrepancies arise from:

- Assay Variability : DPPH vs. ORAC assays measure different antioxidant mechanisms; standardize protocols (e.g., fixed pH/temperature) .

- Sample Purity : Impurities (e.g., isothis compound) may confound results. Validate purity via HPLC-UV/ELSD and quantify using calibration curves . Statistical Approach: Apply ANOVA with post-hoc tests (p<0.05) to assess inter-study variability and control for batch effects .

Q. What experimental designs are critical for elucidating this compound’s mechanism of action in neuroprotection?

Key strategies include:

- Pathway Inhibition Studies : Use siRNA knockdown of Nrf2 in SH-SY5Y cells to confirm pathway dependency .

- In Vivo Models : Employ transgenic mice (e.g., Nrf2⁻/⁻) and measure biomarkers (e.g., glutathione levels) post-treatment . Data Interpretation: Combine transcriptomics (RNA-Seq) and proteomics (LC-MS/MS) to identify off-target effects and validate specificity .

Q. What are the limitations of current structure-activity relationship (SAR) studies on this compound analogs?

Gaps include:

- Limited Analog Diversity : Most studies focus on hydroxyl/ether modifications; explore halogenation or glycosylation to enhance bioavailability .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to LXRβ or PTP1B, but validate with SPR or ITC for affinity measurements . Future Direction: Prioritize analogs with logP <3.5 to improve blood-brain barrier penetration for neurodegenerative applications .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.